molecular formula C18H22N4O4S2 B2422431 Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392292-49-8

Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2422431
M. Wt: 422.52
InChI Key: VWDHMLZHCLLJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a chemical compound with the linear formula C14H19NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H19NO3 . The CAS Number is 305859-96-5, and it has a molecular weight of 249.312 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural similarities, including those with thiadiazole moieties, have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of quinazolines and thiadiazoles have been screened for antibacterial and antifungal activities against various pathogens, indicating their potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antifungal Evaluation

Studies have also focused on the antifungal evaluation of compounds derived from thiadiazoles, indicating their importance in addressing fungal infections (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).

Antimicrobial Agents

Further research into the synthesis of formazans from thiadiazole derivatives has explored their use as antimicrobial agents, showcasing the compound's potential in creating effective treatments against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Antineoplastic Agents

In the realm of cancer research, thiadiazole derivatives have been synthesized with the aim of exploring their antineoplastic properties. This aligns with efforts to develop new therapeutic agents against various forms of cancer (Koebel, Needham, & Blanton, 1975).

Conformational Analysis and Drug Design

The research also delves into the conformational analysis and drug design aspects, where the synthesis of specific thiadiazole derivatives aims at understanding their structural characteristics for potential medical applications, including as integrin antagonists (Hayashi et al., 1998).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-5-26-14(24)11-6-8-12(9-7-11)19-13(23)10-27-17-22-21-16(28-17)20-15(25)18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDHMLZHCLLJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

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